molecular formula C32H16FeN8 B094997 Phthalocyanine Iron(II) CAS No. 132-16-1

Phthalocyanine Iron(II)

Cat. No. B094997
CAS RN: 132-16-1
M. Wt: 568.4 g/mol
InChI Key: MIINHRNQLVVCEW-UHFFFAOYSA-N
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Description

Phthalocyanine Iron(II) (FePc) is a type of metallophthalocyanine that has garnered interest due to its potential applications in various fields such as catalysis, materials science, and electrochemistry. The unique properties of FePc, including its electronic structure and magnetic behavior, make it a subject of extensive research.

Synthesis Analysis

The synthesis of FePc and its derivatives can be achieved through various methods. One approach involves the heating of phthalonitrile (PN) with iron powders, a process known as the PN method, which yields FePc at moderate temperatures and yields . Another synthesis method includes the preparation of iron and cobalt phthalocyanines with specific substituents, which exhibit unusual absorption spectra and catalytic behaviors . Additionally, a soluble iron(II)-phthalocyanine has been synthesized and used as an effective catalyst in intramolecular C(sp3)-H bond amination .

Molecular Structure Analysis

The molecular structure of FePc has been probed using various spectroscopic methods and single-crystal X-ray diffraction. For instance, a trinuclear iron(II) complex involving isocyanoferrocene and iron(II) phthalocyanine motifs has been characterized, revealing insights into its electronic properties and redox behavior . The structure of FePc anions in ionic compounds has also been analyzed, showing intense bands in the visible-NIR range and specific EPR signals indicating a low spin state .

Chemical Reactions Analysis

FePc is involved in several chemical reactions, particularly as a catalyst. It has been used in the oxygen reduction reaction (ORR) in both alkaline media and with enhanced performance due to coordination-induced electronic localization . Furthermore, FePc has been utilized in the highly selective oxidation of benzyl alcohol, demonstrating excellent activity and high conversion under mild conditions10.

Physical and Chemical Properties Analysis

The physical and chemical properties of FePc are diverse and complex. Its magnetic properties have been extensively studied, revealing that iron atoms in FePc are magnetically coupled into ferromagnetic chains with weak antiferromagnetic interchain coupling . The magnetic susceptibility of FePc iron (II) between certain temperature ranges indicates an orbital singlet ground state with a real spin triplet state . In terms of catalytic behavior, FePc derivatives have shown 4-electron reduction capability in the electroreduction of oxygen across various pH values .

Scientific Research Applications

  • Magnetic Properties and Electronic Structure : Phthalocyanine Iron(II) exhibits unique magnetic properties, such as an intermediate μeff value and a virtually temperature-independent susceptibility in certain temperature ranges. These properties suggest the presence of an orbital singlet state with a real spin triplet state in the central iron atom (Dale et al., 1968). Another study reveals insights into its magnetic anisotropy, magnetization, and average magnetic susceptibility, suggesting a 3B2g ground state with significant zero‐field splitting (Barraclough et al., 1970).

  • Catalytic Applications : Phthalocyanine Iron(II) serves as an effective catalyst in various reactions, including the oxidation of alkanes and alkenes with molecular oxygen in the presence of acetaldehyde (Murahashi et al., 2003), and the selective oxidation of benzyl alcohol (Çakır et al., 2014). Additionally, it has been used in the catalytic activation of hydrogen peroxide for oxidizing organic dyes (Han et al., 2016).

  • Electrocatalysis and Fuel Cell Applications : In the realm of electrocatalysis, Phthalocyanine Iron(II) is used as a non-noble electrocatalyst for the oxygen reduction reaction (ORR), demonstrating higher activity than some commercial catalysts (Dong et al., 2012). It has also been explored as a cathode catalyst in fuel cells (Jasinski, 1964).

  • Photocatalysis : There are applications of Phthalocyanine Iron(II) in photocatalysis, such as the photocatalytic degradation of pollutants like phenol in the presence of H2O2 (Wang et al., 2016) and the photocatalytic benzene hydroxylation to phenol (Asghari et al., 2020).

  • Gas Sensing and Surface Studies : Phthalocyanine Iron(II) has been employed in gas sensing, with studies demonstrating its sensitivity to gases like nitrogen dioxide (Bell et al., 2002).

  • Electronic and Spin Properties : The electronic properties and spin states of Phthalocyanine Iron(II) are of significant interest, with research exploring its quintet ground-state and implications for applications in electrocatalysis, magnetic switching, and other fields (Nachtigallová et al., 2018).

Safety And Hazards

Contact with skin and eyes should be avoided. Breathing vapors or mists should also be avoided. It should not be ingested . If swallowed, immediate medical assistance should be sought .

Future Directions

The future directions of Phthalocyanine Iron(II) research could involve further understanding of its electronic ground state , its use in nitrite detection in meat products , and its potential applications in high-density information storage and processing .

properties

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;iron(2+)
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InChI

InChI=1S/C32H16N8.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIINHRNQLVVCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16FeN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36344-64-6
Record name Iron, [29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]-, (SP-4-1)-, homopolymer
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DSSTOX Substance ID

DTXSID70893421
Record name Iron(2+) phthalocyaninate
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Molecular Weight

568.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dark purple crystals; Insoluble in water; [Alfa Aesar MSDS]
Record name Ferrous phthalocyanine
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Product Name

Iron(II) phthalocyanine

CAS RN

132-16-1
Record name Iron(II) phthalocyanine
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Record name Ferrous phthalocyanine
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Record name Iron, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)-
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Record name Iron(2+) phthalocyaninate
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Record name [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]iron
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
BW Dale, RJP Williams, CE Johnson… - The Journal of Chemical …, 1968 - pubs.aip.org
The magnetic properties of phthalocyanine iron (II) have been investigated in the temperature ranges 1.25–20K and 100–300K. Between 100 and 300K the magnetic susceptibility …
Number of citations: 165 pubs.aip.org
BW Dale, RJP Williams, PR Edwards… - The Journal of Chemical …, 1968 - pubs.aip.org
Measurements of the 57 Fe Mössbauer spectrum of phthalocyanine iron(II) made at 4.2 and 100K, with the sample in applied magnetic fields of 30 kOe, show that the electric field …
Number of citations: 99 pubs.aip.org
SI Murahashi, XG Zhou, N Komiya - Synlett, 2003 - thieme-connect.com
Chlorinated phthalocyanine iron (II) complex is an excellent catalyst for the oxidation of alkanes and alkenes with molecular oxygen in the presence of acetaldehyde under O 2 (1 atm) …
Number of citations: 30 www.thieme-connect.com
MR Zemła, K Czelej, JA Majewski - The Journal of Physical …, 2020 - ACS Publications
Graphene–transition metal phthalocyanine (G–MPc) hybrid systems constitute promising platforms for densely packed single-molecule magnets (SMMs). Here, we selected iron(II) …
Number of citations: 8 pubs.acs.org
A Sarmah, P Hobza - The Journal of Physical Chemistry C, 2019 - ACS Publications
We have employed dispersion-corrected density functional theory (DFT-D)-based calculations to elucidate the adsorption behavior of Iron(II) phthalocyanine on the doped graphene …
Number of citations: 10 pubs.acs.org
AA Kamiloğlu, İ Acar, Z Biyiklioglu, ET Saka - Journal of Organometallic …, 2017 - Elsevier
In this study, new electron-withdrawing peripherally tetra {2-[2,3,5,6-tetrafluorophenoxy]ethoxy} groups substituted Co II Pc and Fe II Pc have been synthesized for the first time and their …
Number of citations: 25 www.sciencedirect.com
P Ona-Burgos, M Casimiro, I Fernández… - Dalton …, 2010 - pubs.rsc.org
The synthesis of new phthalocyanine iron(II) (FePc) based coordination complexes 2–7, their structural characterization by multinuclear NMR (1H, 13C, 15N, 31P, 57Fe), and their use …
Number of citations: 25 pubs.rsc.org
SC Tyagi - Inorganica chimica acta, 1988 - Elsevier
Abstract Changes in the UV-Vis spectrum of (tspc)Fe(III)-apoMb by the addition of KCN indicates the changes in spin states of iron. The rate constant, k obs , of autoxidation of (tspc)Fe(II)…
Number of citations: 5 www.sciencedirect.com
A Hudson, HJ Whitfield - Inorganic Chemistry, 1967 - ACS Publications
The 57Fe Mossbauer spectra of phthalocyanineiron (II) and several of its derivatives have been measured at temperatures between 77 and 423 K. Diamagnetic adducts of …
Number of citations: 71 pubs.acs.org
LA Rochford, AJ Ramadan, DP Woodruff… - Physical Chemistry …, 2015 - pubs.rsc.org
The growth and characterisation of a non-planar phthalocyanine (vanadyl phthalocyanine, VOPc) on a complete monolayer (ML) of a planar phthalocyanine (Iron(II) phthalocyanine, …
Number of citations: 8 pubs.rsc.org

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